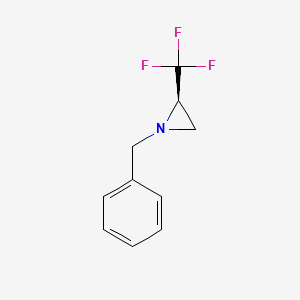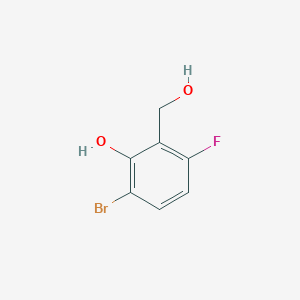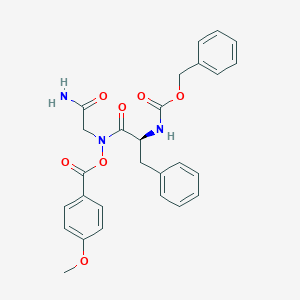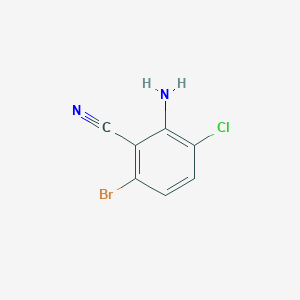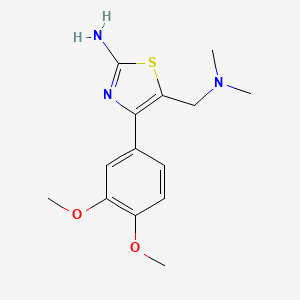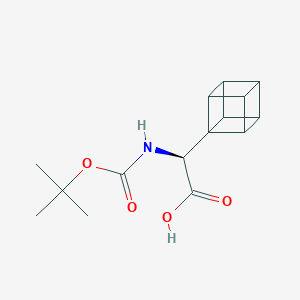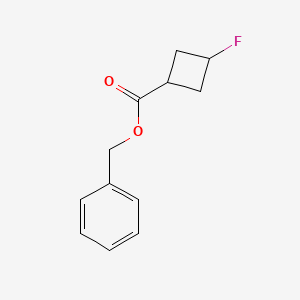
Benzyl trans-3-fluorocyclobutanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl trans-3-fluorocyclobutanecarboxylate is a chemical compound with the molecular formula C12H13FO2 and a molecular weight of 208.23 g/mol . . This compound is characterized by the presence of a fluorine atom on the cyclobutane ring, which is esterified with a benzyl group.
Vorbereitungsmethoden
The synthesis of Benzyl trans-3-fluorocyclobutanecarboxylate typically involves the esterification of trans-3-fluorocyclobutanecarboxylic acid with benzyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction conditions often include refluxing the mixture to ensure complete esterification .
Industrial production methods may involve more efficient catalytic processes and optimized reaction conditions to increase yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to ensure the high quality of the final product .
Analyse Chemischer Reaktionen
Benzyl trans-3-fluorocyclobutanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ester group to an alcohol. Lithium aluminum hydride (LiAlH4) is a typical reducing agent used for this purpose.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 typically yields carboxylic acids, while reduction with LiAlH4 results in alcohols .
Wissenschaftliche Forschungsanwendungen
Benzyl trans-3-fluorocyclobutanecarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it valuable in studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways involving fluorinated compounds.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new pharmaceuticals that leverage its unique chemical properties.
Wirkmechanismus
The mechanism of action of Benzyl trans-3-fluorocyclobutanecarboxylate involves its interaction with specific molecular targets. The fluorine atom in the compound can form strong hydrogen bonds with biological molecules, influencing their structure and function. This interaction can affect various biochemical pathways, making the compound useful in drug design and development .
Vergleich Mit ähnlichen Verbindungen
Benzyl trans-3-fluorocyclobutanecarboxylate can be compared with other similar compounds such as:
Benzyl benzoate: Used in the treatment of scabies and lice, it has a different mechanism of action and application.
Benzyl-substituted metallocarbene compounds: These compounds have shown promising antibacterial and anticancer activity, highlighting the potential of benzyl-substituted compounds in medicinal chemistry.
The uniqueness of this compound lies in its fluorinated cyclobutane ring, which imparts distinct chemical and biological properties compared to other benzyl esters .
Eigenschaften
CAS-Nummer |
1262278-59-0 |
|---|---|
Molekularformel |
C12H13FO2 |
Molekulargewicht |
208.23 g/mol |
IUPAC-Name |
benzyl 3-fluorocyclobutane-1-carboxylate |
InChI |
InChI=1S/C12H13FO2/c13-11-6-10(7-11)12(14)15-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2 |
InChI-Schlüssel |
KWYHSQOGUKAHBZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC1F)C(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3R)-3-Benzyl-7a-(difluoromethyl)tetrahydropyrrolo[2,1-b]oxa-zol-5(6H)-one](/img/structure/B12835163.png)
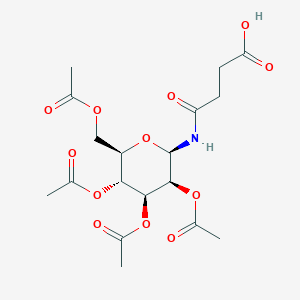
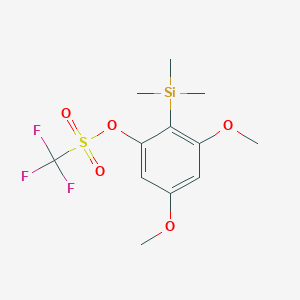
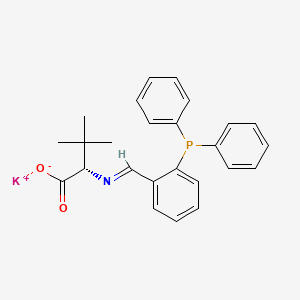
![N-[3-(5-Formyl-2-furyl)phenyl]acetamide](/img/structure/B12835186.png)
![(2,5-dioxopyrrolidin-1-yl) 6-[(2Z)-3,3-dimethyl-2-[(2E)-2-[3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indol-1-yl]hexanoate;chloride](/img/structure/B12835188.png)
